molecular formula C9H6BrN3O2 B1280221 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole CAS No. 73227-97-1

4-Bromo-3-(4-nitrophenyl)-1H-pyrazole

Cat. No.: B1280221
CAS No.: 73227-97-1
M. Wt: 268.07 g/mol
InChI Key: UPHRISFLZHTMTO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Bromo-3-(4-nitrophenyl)-1H-pyrazole is a useful research compound. Its molecular formula is C9H6BrN3O2 and its molecular weight is 268.07 g/mol. The purity is usually 95%.
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Scientific Research Applications

Tautomerism and Structural Analysis

4-Bromo-1H-pyrazoles, including derivatives like 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole, have been studied for their tautomerism in solid and solution states. Research involving multinuclear magnetic resonance spectroscopy and X-ray crystallography has provided insights into the predominant forms of these tautomers and their structural characteristics. This understanding is pivotal for chemical and pharmaceutical research where structural knowledge of compounds is essential (Trofimenko et al., 2007).

Synthesis Methods

The synthesis of various 4-substituted-1H-pyrazoles, including this compound, has been explored under different conditions. These methods involve using various substituents like chloro, bromo, iodo, and nitro groups. The synthesized products are characterized using techniques like NMR, IR, and mass spectrometry, providing a foundation for further exploration in material science and pharmaceuticals (Zhang et al., 2006).

Anticancer Potential

Studies have been conducted on derivatives of this compound for their potential as anticancer agents. Such research delves into the synthesis of new derivatives, exploring their chemical properties and potential efficacy in cancer treatment. This area is significant for developing new therapeutic agents (Soliman & Shafik, 1975).

Antimicrobial Activity

The antimicrobial properties of this compound derivatives have also been a subject of research. These studies involve synthesizing and evaluating the antimicrobial efficacy of these compounds against various bacterial and fungal strains. This research is crucial for the development of new antimicrobial drugs (Mishra et al., 2007).

Application in Herbicides

Research has extended into the use of pyrazole derivatives in the field of agriculture, particularly as herbicides. Studies on pyrazole nitrophenyl ethers, including those related to this compound, highlight their role in inhibiting specific plant enzymes, thereby providing a basis for the development of new herbicidal compounds (Clark, 1996).

Fluorescence Studies

Fluorescent properties of pyrazoline derivatives, including those related to this compound, have been studied. Such research is important in material sciences and sensor technology, where fluorescence can be used for detection and analysis purposes (Ibrahim et al., 2016).

Safety and Hazards

4-Bromo-3-(4-nitrophenyl)-1H-pyrazole is intended for research and development use only. It is not recommended for medicinal, household, or other uses .

Properties

IUPAC Name

4-bromo-5-(4-nitrophenyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6BrN3O2/c10-8-5-11-12-9(8)6-1-3-7(4-2-6)13(14)15/h1-5H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPHRISFLZHTMTO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=NN2)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6BrN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70502743
Record name 4-Bromo-5-(4-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73227-97-1
Record name 4-Bromo-5-(4-nitrophenyl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70502743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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